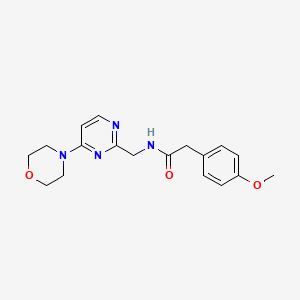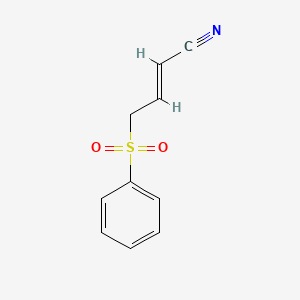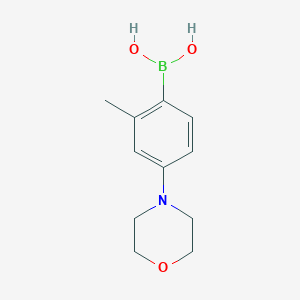
2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPA has been found to have a wide range of biological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound , has shown these compounds to possess significant anti-inflammatory and analgesic properties. They were synthesized and evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity and selectivity, with notable analgesic and anti-inflammatory effects. These findings suggest potential applications in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
A comparative study of Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA), revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. This application is crucial in industrial processes, where corrosion leads to significant material and financial losses. The study showed that these inhibitors effectively protect metal surfaces through spontaneous adsorption, suggesting their utility in developing more efficient and environmentally friendly corrosion protection strategies (Nasser & Sathiq, 2017).
Parkinson's Disease Imaging
The synthesis of radiolabeled compounds targeting the LRRK2 enzyme in Parkinson's disease, such as [11C]HG-10-102-01, indicates the application of similar molecular frameworks in developing diagnostic tools for neurodegenerative diseases. These compounds can be used in positron emission tomography (PET) imaging to study disease progression and response to therapeutics, providing valuable insights into Parkinson's disease mechanisms and potential treatment strategies (Wang et al., 2017).
Antimicrobial Activity
Synthesized derivatives of 2-(4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene)bis(1H-1,2,3-triazole-4,1-diyl)bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) have shown antimicrobial activity against selected bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance. The structural modification and evaluation of these compounds provide a basis for further investigation into their mechanisms of action and potential clinical applications (Majithiya & Bheshdadia, 2022).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)12-18(23)20-13-16-19-7-6-17(21-16)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXKQVSKXPQVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)
![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)
![3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride](/img/structure/B2966986.png)



![N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2966990.png)
![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)
![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)

